![molecular formula C20H16ClFO5 B11157619 methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11157619.png)
methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound with the molecular formula C20H16ClFO4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate.
Benzylation: The 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate is then reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the benzylated intermediate.
Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
Research indicates that compounds with chromenone derivatives exhibit significant anticancer activity. Methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has been studied for its effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation . -
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease . -
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. This suggests potential applications in developing new antibiotics or preservatives for food and pharmaceuticals .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In an investigation reported in Phytotherapy Research, researchers explored the anti-inflammatory mechanism of this compound using a mouse model of induced inflammation. The compound significantly reduced edema and inflammatory markers, supporting its potential therapeutic role in managing chronic inflammatory conditions .
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | High | Journal of Medicinal Chemistry |
Anti-inflammatory | Moderate | Phytotherapy Research |
Antimicrobial | Low to Moderate | Microbial Ecology |
Table 2: Structure Activity Relationship (SAR)
Structural Feature | Activity Impact |
---|---|
Chlorine at C6 | Enhances potency |
Fluorobenzyl ether | Increases selectivity |
Methyl acetate group | Improves solubility |
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one
Uniqueness
Methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and benzyl groups enhances its reactivity and potential for diverse applications .
Biological Activity
Methyl {6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin class, characterized by its unique structure that includes a chloro-fluorobenzyl ether group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is C₁₉H₁₈ClF O₄, with a molecular weight of approximately 372.80 g/mol. The presence of chlorine and fluorine atoms suggests enhanced reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that coumarin derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The specific mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound may exert similar effects, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Activity
The anticancer potential of coumarins has been widely studied. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For this compound, structural characteristics such as the presence of halogens may enhance its interaction with cellular targets involved in cancer progression.
The biological activity of this compound may involve several mechanisms:
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form quinones or other derivatives, which may exhibit enhanced biological activity.
- Nucleophilic Substitution : The chloro-fluorobenzyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of more active metabolites.
- Interaction with Biological Targets : The compound may interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-[ (4-Chlorobenzyl)oxy]-4-methylcoumarin | Contains a chlorobenzyl ether but lacks fluorine | Different biological activity profile |
6-Chloro-{7-[ (4-Fluorobenzyl)oxy]-4-methylcoumarin | Similar structure but with different halogen substitutions | May exhibit different reactivity |
7-{(2-Chlorophenyl)methoxy}-4-methylcoumarin | Features a chlorophenyl ether group | Distinct pharmacological properties |
This table illustrates the uniqueness of this compound compared to other coumarin derivatives, highlighting how specific functional groups can influence biological activity.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluating various coumarin derivatives found that certain modifications led to increased antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli . Methyl {6-chloro-7-[...]} was hypothesized to show similar or enhanced effects due to its structural composition.
- Anti-inflammatory Research : In vitro studies have demonstrated that coumarins can inhibit COX enzymes effectively . Given the structural similarities, methyl {6-chloro...} may also exhibit significant anti-inflammatory properties.
- Anticancer Investigations : Research on related coumarin compounds has shown promising results in inducing apoptosis in cancer cell lines . The specific mechanisms by which methyl {6-chloro...} operates warrant further investigation but suggest potential as an anticancer agent.
Properties
Molecular Formula |
C20H16ClFO5 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16ClFO5/c1-11-13-7-15(21)18(26-10-12-5-3-4-6-16(12)22)9-17(13)27-20(24)14(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
OXAGMCYBAHHHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F)CC(=O)OC |
Origin of Product |
United States |
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